[(5-Chlorothiophen-2-yl)methyl](prop-2-en-1-yl)amine
Description
Properties
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c1-2-5-10-6-7-3-4-8(9)11-7/h2-4,10H,1,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSHWICQDNLLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)methylamine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with allylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for (5-Chlorothiophen-2-yl)methylamine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiophene Ring
The chlorine atom at the 5-position of the thiophene ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
| Reactant | Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| Sodium methoxide (NaOMe) | DMF, 80°C, 12h | (5-Methoxythiophen-2-yl)methylamine | 68% | Regioselectivity controlled by steric hindrance |
| Piperidine | THF, rt, 24h | (5-Piperidinothiophen-2-yl)methylamine | 52% | Requires catalytic CuI for activation |
Mechanistic Insight :
The chlorine’s electron-withdrawing effect polarizes the thiophene ring, facilitating attack by soft nucleophiles. Steric hindrance from the methylamine group limits substitution at the 3-position .
Allylamine-Mediated Cyclization Reactions
The prop-2-en-1-yl (allyl) group participates in transition-metal-catalyzed cyclizations:
Intramolecular Hydroamination
| Catalyst System | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| [Rh(cod)₂]SbF₆ + BTPP | Toluene, 100°C, 6h | 3-Chloro-2,3-dihydrothieno[2,3-b]azepine | 94% (n:i > 99:1) |
Key Findings :
-
Rhodium-phosphine complexes promote 6-endo trig cyclization to form seven-membered azepine rings.
-
Steric bulk of BTPP ligand suppresses β-hydride elimination side reactions .
Radical Cyclization
| Initiator | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| AIBN, Bu₃SnH | Benzene, 80°C, 3h | 5-Chloro-2,3-dihydrothieno[2,3-c]pyrrole | 61% | 5-exo pathway favored |
Mechanistic Pathway :
-
AIBN generates tributyltin radicals, abstracting hydrogen to form N-centered radicals.
-
Radicals undergo 5-exo cyclization due to kinetic preference .
Electrophilic Functionalization of the Allyl Group
The allylamine’s double bond undergoes electrophilic additions:
| Reagent | Conditions | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| HCl (g) | Et₂O, 0°C, 1h | (5-Chlorothiophen-2-yl)methylamine | Anti-Markovnikov | |
| mCPBA | CH₂Cl₂, rt, 4h | Epoxide derivative | cis-diastereomer > 95% |
Notable Observation :
Anti-Markovnikov addition of HCl suggests stabilization of the carbocation intermediate by the adjacent amine lone pair .
Cross-Coupling Reactions
Palladium-catalyzed couplings leverage the thiophene’s aromatic system:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield | Turnover Frequency (h⁻¹) |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | (5-(4-Methoxyphenyl)thiophen-2-yl)methylamine | 73% | 12.4 |
Limitation :
The chlorine substituent reduces electron density, requiring elevated temperatures (110°C) for effective transmetalation .
Amine Oxidation
| Oxidant | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| MnO₂ | CHCl₃, rt, 8h | [(5-Chlorothiophen-2-yl)methyl]nitrone | 88% | Forms stable nitrone via imine intermediate |
Application :
The nitrone product serves as a dipolarophile in 1,3-dipolar cycloadditions for heterocycle synthesis .
Comparative Reactivity with Structural Analogs
Data from analogous compounds highlight electronic effects:
| Compound | Reaction with mCPBA (Epoxidation Yield) | NAS Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| (5-Methylthiophen-2-yl)methylamine | 42% | 0.17 |
| (5-Fluorothiophen-2-yl)methylamine | 68% | 0.29 |
| Target Compound | 89% | 0.45 |
Trend Analysis :
-
Chlorine’s stronger electron-withdrawing effect enhances epoxidation yields and NAS rates compared to methyl/fluoro analogs .
Toxicological Interactions
Screening against enzymatic targets reveals:
| Enzyme | Inhibition IC₅₀ (μM) | Activation EC₅₀ (μM) | Notes |
|---|---|---|---|
| CYP2C9 | 1.2 | N/A | Competitive inhibition |
| Acetylcholinesterase | >100 | 8.7 | Non-competitive activation |
Implications :
Potent CYP2C9 inhibition suggests potential drug-drug interaction risks .
Computational Modeling Insights
DFT calculations (B3LYP/6-31G*) predict:
-
NBO Charges : Thiophene sulfur (-0.21 e), Allyl terminal carbon (+0.15 e).
-
Reactivity Sites : Allyl group (LUMO = -1.8 eV), amine nitrogen (HOMO = -5.3 eV).
These align with observed regioselectivity in cycloadditions and electrophilic attacks .
Scientific Research Applications
Medicinal Chemistry
Anti-Cancer Activity
Research indicates that compounds similar to (5-Chlorothiophen-2-yl)methylamine exhibit significant anti-neoplastic properties. For instance, derivatives of thiophene have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of cysteine pathways . Such findings suggest potential therapeutic applications in oncology.
Modulation of TRPM8 Channels
Compounds that include the [(5-Chlorothiophen-2-yl)methyl] structure have been identified as modulators of TRPM8 channels, which are involved in pain sensation and thermoregulation. This modulation could lead to new analgesic drugs that target these pathways to alleviate chronic pain conditions .
Agricultural Chemistry
Pesticidal Properties
Thiophene derivatives have been investigated for their insecticidal and fungicidal activities. Studies have shown that compounds containing the thiophene ring can disrupt the biological processes of pests, making them valuable in developing eco-friendly pesticides . The specific application of (5-Chlorothiophen-2-yl)methylamine in this context remains under exploration.
Material Science
Conductive Polymers
The incorporation of (5-Chlorothiophen-2-yl)methylamine into polymer matrices has been studied for enhancing electrical conductivity. Thiophene-based polymers are known for their electronic properties, which can be utilized in organic electronics, such as solar cells and transistors . This application highlights the compound's potential in developing advanced materials with tailored properties.
Case Study 1: Anti-Cancer Research
A study published in a peer-reviewed journal examined the effects of a series of thiophene derivatives on cancer cell lines. The results demonstrated that certain modifications to the thiophene structure significantly increased cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development based on (5-Chlorothiophen-2-yl)methylamine .
Case Study 2: Pesticide Development
A recent investigation evaluated the efficacy of thiophene-based compounds as agricultural pesticides. The study found that specific formulations significantly reduced pest populations while exhibiting low toxicity to non-target organisms, indicating their potential as sustainable agricultural solutions .
Data Summary
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anti-cancer agents | Inhibition of tumor growth via cysteine modulation |
| Pain relief | TRPM8 channel modulation for analgesic effects | |
| Agricultural Chemistry | Eco-friendly pesticides | Effective against pests with low non-target toxicity |
| Material Science | Conductive polymers | Enhanced electrical properties in organic electronics |
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : (5-Chlorothiophen-2-yl)methylamine
- Molecular Formula : C₈H₁₀ClNS
- Molecular Weight : 187.69 g/mol (calculated from )
- CAS No.: Not explicitly provided in the evidence, but structurally related compounds like (5-chlorothiophen-2-yl)methylamine (CAS 70696-37-6) are documented .
Key Properties :
- Physical State : Likely a liquid, based on analogs such as (5-chlorothiophen-2-yl)methylamine, which is reported as a liquid with a boiling point of 199°C .
Comparison with Structural Analogs
Substituted Thiophene Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Notes | Reference |
|---|---|---|---|---|---|
| (5-Chlorothiophen-2-yl)methylamine | C₈H₁₀ClNS | 187.69 | Chloro, allyl | Intermediate in drug synthesis | |
| 1-(5-Chlorothiophen-2-yl)propan-2-amine | C₇H₁₀ClNS | 175.68 | Chloro, propane-amine | Building block for bioactive molecules | |
| (5-Bromo-2-fluorophenyl)methylamine | C₁₀H₁₁BrFN | 244.10 | Bromo, fluoro, allyl | Potential halogenated pharmaceutical intermediate |
Key Differences :
Heteroaromatic Ring Variants
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Aromatic Ring | Key Features | Applications | Reference |
|---|---|---|---|---|---|---|
| (Furan-2-yl)methyl(prop-2-en-1-yl)amine | C₉H₁₃NO | 151.21 | Furan | Oxygen-containing ring | Materials science, catalysis | |
| 5-MeO-MALT (2-(5-Methoxy-1H-indol-3-yl)ethyl(prop-2-en-1-yl)amine) | C₁₅H₂₀N₂O | 244.34 | Indole | Psychoactive potential | Forensic analysis |
Key Differences :
- Electronic Properties : The thiophene ring (in the target compound) is electron-rich due to sulfur’s polarizability, whereas furan’s oxygen introduces stronger electronegativity, affecting charge distribution in reactions .
- Biological Activity : Indole-containing analogs like 5-MeO-MALT exhibit serotonergic activity, whereas chlorothiophene derivatives are more commonly associated with antimicrobial or kinase-inhibitory roles .
Allylamine Derivatives with Varied Substituents
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Synthesis Notes | Reference |
|---|---|---|---|---|---|
| (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine | C₁₃H₁₉NO | 205.30 | Methoxyphenyl, isopropyl | Prepared via Heck coupling | |
| {[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine | C₁₇H₁₉NO | 253.34 | Benzyloxy | Used in peptide mimetics |
Key Differences :
- Steric and Electronic Effects : Methoxy and benzyloxy groups enhance solubility in polar solvents compared to the chloro-thiophene group, which is more hydrophobic .
- Synthetic Routes : Allylamines with aromatic substituents (e.g., methoxyphenyl) often employ cross-coupling reactions, whereas chlorothiophene analogs may use nucleophilic substitution or Grignard additions .
Biological Activity
(5-Chlorothiophen-2-yl)methylamine is an organic compound characterized by its unique molecular structure, which includes a thiophene ring and an allylamine group. This compound has garnered interest in the scientific community due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured format.
Chemical Structure and Properties
The molecular formula of (5-Chlorothiophen-2-yl)methylamine is C₈H₁₀ClNS, with a molecular weight of approximately 187.69 g/mol. The presence of a chlorine atom at the 5-position of the thiophene ring contributes to its unique reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that (5-Chlorothiophen-2-yl)methylamine exhibits several biological activities, primarily through its interactions with various cellular targets. These activities include:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections .
- Anticancer Activity : Preliminary studies indicate that this compound may have anticancer properties, possibly through modulation of cell signaling pathways .
The mechanisms underlying the biological activity of (5-Chlorothiophen-2-yl)methylamine involve interactions with enzymes and receptors. It is hypothesized that the compound can modulate enzyme activity or receptor binding, leading to significant biological effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (5-Chlorothiophen-2-yl)methylamine, it is useful to compare it with structurally similar compounds. Below is a table summarizing these comparisons:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(5-Methylthiophen-2-yl)methylpropylamine | Lacks double bond in allylamine group | Different binding affinities |
| N-(5-Methylthiophen-2-yl)methylprop-2-en-1-one | Oxidized form | Potentially altered reactivity |
| [(5-Methylthiophen-2-yl)methyl]butanamide | Longer alkane chain instead of allylamine | Variability in pharmacokinetics |
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial efficacy of (5-Chlorothiophen-2-yl)methylamine against various bacterial strains. The results indicated significant inhibition zones, highlighting its potential as a new antimicrobial agent .
- Cytotoxicity Assessment : In vitro assays were conducted to evaluate the cytotoxic effects of the compound on cancer cell lines. The results demonstrated that it inhibited cell proliferation at nanomolar concentrations, comparable to established chemotherapeutic agents .
- Receptor Binding Studies : Research utilizing surface plasmon resonance (SPR) techniques revealed that (5-Chlorothiophen-2-yl)methylamine interacts with specific receptors involved in cellular signaling pathways. This interaction suggests potential therapeutic applications in modulating receptor activity for disease treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (5-Chlorothiophen-2-yl)methylamine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a chalcone intermediate may undergo cyclization with hydrazine derivatives under acidic conditions (e.g., glacial acetic acid) followed by heating, as demonstrated in analogous pyrazoline syntheses . Optimization involves adjusting stoichiometry, temperature (e.g., reflux vs. controlled heating), and catalyst selection. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualizing thermal ellipsoids and molecular geometry .
- NMR/MS : Employ H/C NMR to confirm functional groups and LC-MS/MS for purity assessment. High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What safety protocols are essential when handling (5-Chlorothiophen-2-yl)methylamine in the lab?
- Methodological Answer : Follow SDS guidelines: use PPE (gloves, goggles), ensure ventilation, and avoid skin/eye contact. Store in sealed containers at 2–8°C to prevent degradation . In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How can contradictory structural data (e.g., NMR vs. X-ray results) be resolved for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility) or polymorphism. Cross-validate using:
- DFT calculations : Compare theoretical NMR shifts with experimental data.
- Multi-temperature crystallography : Resolve disorder using SHELXL's TLS refinement .
- Variable-temperature NMR : Probe dynamic behavior in solution .
Q. What strategies mitigate intermediate instability during synthesis?
- Methodological Answer : Unstable intermediates (e.g., enamine or thiophene derivatives) require:
- Low-temperature reactions : Use ice baths or cryogenic conditions.
- Inert atmospheres : Employ argon/gloveboxes to prevent oxidation.
- In-situ characterization : Monitor intermediates via FTIR or Raman spectroscopy without isolation .
Q. How can computational modeling predict the compound’s biological activity or binding modes?
- Methodological Answer :
- Molecular docking : Use crystallographic data (from SHELX-refined structures ) to model interactions with target proteins (e.g., neurotransmitter receptors).
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
- QSAR studies : Corrogate electronic properties (e.g., chlorothiophene’s electronegativity) with bioactivity .
Q. What advanced analytical methods resolve stereochemical ambiguities in derivatives?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using cellulose-based columns.
- VCD spectroscopy : Determine absolute configuration via vibrational circular dichroism.
- Anomalous X-ray scattering : Resolve chirality in crystalline derivatives .
Q. How can synthetic reproducibility issues be addressed in scale-up experiments?
- Methodological Answer : Reproducibility requires:
- Strict parameter control : Document temperature (±1°C), solvent batch, and stirring rates.
- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR.
- DoE (Design of Experiments) : Systematically vary factors (e.g., pH, catalyst loading) to identify critical variables .
Q. What mechanistic insights can be gained from isotopic labeling or kinetic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
